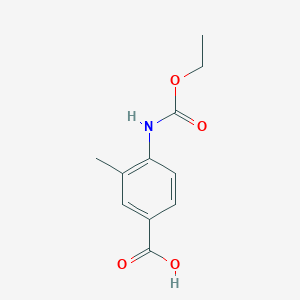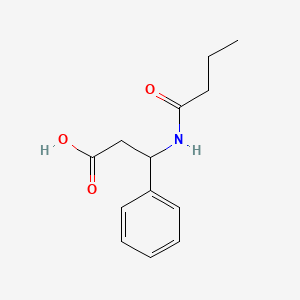![molecular formula C13H15F3N2O B7460021 (4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7460021.png)
(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone, also known as TFMPP, is a synthetic compound that belongs to the class of piperidine derivatives. TFMPP has been widely used in scientific research for its unique properties and potential applications in various fields.
Mécanisme D'action
(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone acts as a partial agonist or antagonist of serotonin receptors, depending on the specific receptor subtype and the concentration of the compound. (4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone can stimulate or inhibit the activity of serotonin receptors, leading to changes in the levels of neurotransmitters, such as dopamine, norepinephrine, and acetylcholine. (4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone can also modulate the release and uptake of neurotransmitters, and affect the activity of ion channels and second messenger systems.
Biochemical and Physiological Effects
(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone has been shown to have various biochemical and physiological effects, depending on the dose, route of administration, and experimental conditions. (4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone can induce changes in behavior, such as hyperactivity, anxiety, and aggression, in animal models. (4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone can also affect the cardiovascular, respiratory, and gastrointestinal systems, and cause changes in body temperature, blood pressure, and heart rate. (4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone can also affect the metabolism and excretion of other drugs, and interact with various enzymes and transporters.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone has several advantages for lab experiments, including its high potency, selectivity, and stability. (4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone can be easily synthesized and purified, and its effects can be easily measured using various biochemical and behavioral assays. However, (4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone also has some limitations for lab experiments, including its potential toxicity, variability, and dependence on experimental conditions. (4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone can also interact with other drugs and affect the interpretation of experimental results.
Orientations Futures
(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone has several potential future directions for scientific research, including its use as a tool compound to study the structure and function of serotonin receptors, its use as a lead compound to develop new drugs for the treatment of various neurological and psychiatric disorders, and its use as a biomarker to diagnose and monitor the progression of diseases. (4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone can also be used to study the interactions between serotonin receptors and other signaling pathways, and to explore the role of serotonin receptors in the regulation of various physiological and pathological processes.
Méthodes De Synthèse
(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone can be synthesized using various methods, including the reaction of 3-trifluoromethylbenzoyl chloride with piperidine in the presence of a base, and the reaction of 3-trifluoromethylbenzaldehyde with piperidine in the presence of an oxidant. The purity and yield of (4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone can be improved by using different solvents, catalysts, and reaction conditions.
Applications De Recherche Scientifique
(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone has been used in scientific research for its potential applications in various fields, including pharmacology, neuroscience, and toxicology. (4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone has been shown to interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, behavior, and cognition. (4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone has also been used as a tool compound to study the pharmacological properties of serotonin receptors and their role in various physiological and pathological processes.
Propriétés
IUPAC Name |
(4-aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)10-3-1-2-9(8-10)12(19)18-6-4-11(17)5-7-18/h1-3,8,11H,4-7,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGZRSKBGCPXAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid](/img/structure/B7459966.png)


![3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline](/img/structure/B7460000.png)
![5-[[2-(Benzimidazol-1-yl)acetyl]amino]-2-chlorobenzoic acid](/img/structure/B7460004.png)

![N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B7460020.png)



